5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of cyclopropylmethyl bromide with sodium azide to form cyclopropylmethyl azide, which then undergoes cycloaddition with a nitrile to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the tetrazole ring.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole compounds with various functional groups.
Scientific Research Applications
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2H-tetrazole
- 5-ethyl-2H-tetrazole
- 5-propyl-2H-tetrazole
Comparison
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more rigid and potentially more selective in its interactions compared to other tetrazole derivatives. The cyclopropylmethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4(1)3-5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSTNARGKVRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154383-91-1 |
Source
|
Record name | 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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